Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Description
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (CAS No. 161315-19-1) is a piperidine derivative with a molecular formula of C₇H₁₆Cl₂N₂O₂ and a molecular weight of 231.12 g/mol . The compound features a piperidine ring substituted at the 4-position with both an amino (-NH₂) group and a methyl ester (-COOCH₃) moiety, with two hydrochloride counterions enhancing its solubility and stability. It is commonly utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules or as a building block in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-aminopiperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-6(10)7(8)2-4-9-5-3-7;;/h9H,2-5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZRCPOUAKWVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161315-19-1 | |
| Record name | methyl 4-aminopiperidine-4-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride typically involves the esterification of 4-aminopiperidine-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of Methyl 4-aminopiperidine-4-carboxylate.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is studied for its potential as a therapeutic agent. Research indicates that it may have applications in treating various disorders, including endocrine system-related conditions. Its mechanism of action involves binding to specific receptors or enzymes, influencing biochemical pathways relevant to disease processes .
Biological Studies
The compound is utilized in biological research to investigate enzyme inhibition and receptor interactions. Its ability to modulate biological activity makes it valuable for exploring cellular mechanisms and developing new pharmacological agents .
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution processes, allowing researchers to create derivatives with tailored properties for specific applications.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within Piperidine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Amino vs. Alkyl/Aryl Substituents: The presence of -NH₂ in the target compound contrasts with methyl (-CH₃) in Ethyl 4-methylpiperidine-4-carboxylate hydrochloride or phenyl (-Ph) in Meperidine.
- Ester Variations : The methyl ester in the target compound may offer different metabolic stability compared to ethyl esters (e.g., Meperidine), which are more resistant to esterase hydrolysis .
- Pharmacological Divergence: Meperidine’s opioid activity highlights how substituent changes (e.g., phenyl group) drastically alter biological function compared to non-pharmacological analogs like the target compound .
Heterocyclic Analogs
Methyl 4-aminothiane-4-carboxylate hydrochloride (CAS 161315-14-6):
- Structure : Replaces the piperidine ring with a thiane (sulfur-containing six-membered ring).
- Molecular Formula: C₇H₁₄ClNO₂S.
- This compound’s molecular weight (211.71 g/mol) is lower than the target compound due to the sulfur atom’s smaller size compared to nitrogen .
Methyl 4-chloropyridine-2-carboxylate hydrochloride (CAS 977C858):
Lactam and Functional Group Variants
- 4-Aminopiperidin-2-one hydrochloride (CAS 1260883-24-6): Features a lactam (cyclic amide) structure, altering solubility and hydrogen-bonding capacity compared to the ester-containing target compound .
Research and Application Insights
- Drug Development: The target compound’s amino and ester groups make it a versatile intermediate for synthesizing kinase inhibitors or protease modulators, leveraging its hydrogen-bonding and solubility properties .
- Safety Profile : Unlike Meperidine, the target compound lacks reported narcotic or controlled-substance classifications, making it safer for routine laboratory use .
- Stability Considerations: The dihydrochloride salt form enhances stability under ambient conditions compared to neutral analogs like 4-dimethylamino-piperidine-4-carboxylic acid dihydrochloride .
Biological Activity
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring substituted with an amino group and a methyl ester. The structural characteristics contribute to its solubility and reactivity, making it suitable for various biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, particularly:
- Enzyme Inhibition : The compound is noted for its ability to inhibit specific enzymes, which can alter metabolic pathways in cells. This property is crucial for developing therapeutic agents targeting diseases influenced by enzyme activity.
- Receptor Binding : It interacts with various receptors, potentially leading to altered physiological responses. These interactions may underpin its therapeutic effects in pharmacological studies .
Therapeutic Applications
This compound has been investigated for its potential in treating viral infections, particularly Hepatitis C virus (HCV). Studies have shown that derivatives of the 4-aminopiperidine scaffold can inhibit the assembly and release of infectious HCV particles, demonstrating synergy with existing antiviral drugs like Telaprevir and Daclatasvir .
Case Study: Hepatitis C Virus Inhibition
In a study examining the efficacy of 4-aminopiperidine derivatives against HCV, compounds were screened for their ability to inhibit viral replication. The lead compound from this series demonstrated an effective EC50 value of approximately 2.57 μM, indicating a promising potential for development as an antiviral agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds in the piperidine class. The following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-(methylamino)piperidine-4-carboxylate | C8H16N2O2 | Contains an additional methylamino group, enhancing binding affinity. |
| Piperidine-4-carboxylic acid | C6H11NO2 | Lacks the methyl group but retains carboxylic acid functionality. |
| 4-Aminopiperidine | C6H14N2 | Base structure without carboxylate or methyl group; less soluble. |
The unique combination of functional groups in this compound enhances its solubility and reactivity compared to these related compounds, which may influence its biological efficacy.
Antifungal Activity
In addition to antiviral properties, research has indicated that derivatives of the 4-aminopiperidine scaffold exhibit antifungal activity against various strains of Candida and Aspergillus. A study reported that certain derivatives showed significant growth inhibition with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 16 µg/mL against selected fungal isolates .
Future Directions and Research Implications
The promising biological activities observed suggest that this compound could serve as a lead compound in drug development. Further research is warranted to:
- Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the piperidine structure affect biological activity can guide the design of more potent derivatives.
- Investigate Additional Therapeutic Areas : Beyond antiviral and antifungal applications, exploring its potential in other therapeutic areas such as cancer treatment or neuropharmacology could yield valuable insights.
- Conduct In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models will be crucial for advancing this compound toward clinical applications.
Q & A
Q. How can labs ensure compliance with Schedule II regulations when studying this compound’s opioid-like activity?
- Methodological Answer : Adhere to DEA guidelines for controlled substances:
- Maintain a secure inventory log with dual-signature access.
- Dispose of waste via EPA-approved incineration services.
- Reference the University of Georgia’s SOP for amantadine hydrochloride () as a procedural template .
Advanced Structural Characterization
Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
